

# Technical Guide: Physicochemical Properties of Methyl 4-(chloromethyl)-3,5-difluorobenzoate

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## Compound of Interest

Compound Name: Methyl 4-(chloromethyl)-3,5-difluorobenzoate

Cat. No.: B594178

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Methyl 4-(chloromethyl)-3,5-difluorobenzoate**, a key intermediate in various synthetic applications. Due to its specific functional groups—a reactive chloromethyl group, a methyl ester, and a difluorinated benzene ring—this compound is of significant interest in the development of novel pharmaceuticals and agrochemicals. This document compiles available data, outlines plausible experimental protocols for its synthesis and analysis based on related compounds, and presents this information in a clear and accessible format.

## Core Physicochemical Data

While specific experimental data for **Methyl 4-(chloromethyl)-3,5-difluorobenzoate** on properties such as melting point, boiling point, and solubility are not readily available in public literature, the fundamental molecular properties have been established.<sup>[1]</sup> These are summarized in the table below.

Property	Value	Reference
CAS Number	1263283-69-7	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClF <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	220.60 g/mol	[2][3]
Purity (Typical)	≥97%	
Appearance	Not specified (likely a solid or oil)	
Melting Point	No data available	[1]
Boiling Point	No data available	[1]
Solubility	No data available	[1]
Storage Conditions	Sealed in a dry environment, at 2-8°C	[3]

## Synthesis and Purification

A definitive, published experimental protocol for the synthesis of **Methyl 4-(chloromethyl)-3,5-difluorobenzoate** is not widely available. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds, such as the chlorination of methyl p-toluate. The likely precursor for this synthesis is Methyl 3,5-difluoro-4-methylbenzoate.

### Proposed Synthetic Protocol: Radical Chlorination

A potential method for the synthesis involves the free-radical chlorination of the methyl group on the benzene ring. This method is analogous to the industrial preparation of similar benzyl chlorides.

Reaction:

Methyl 3,5-difluoro-4-methylbenzoate + Cl<sub>2</sub> --(UV light or Radical Initiator)--> **Methyl 4-(chloromethyl)-3,5-difluorobenzoate** + HCl

### Experimental Procedure:

- **Reaction Setup:** A three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer would be charged with Methyl 3,5-difluoro-4-methylbenzoate. The reaction would likely be carried out in an inert solvent, such as carbon tetrachloride, or neat.
- **Initiation:** The reaction mixture would be heated to a temperature between 70-140°C. Chlorination can be initiated by exposure to UV light or through the addition of a radical initiator like azobisisobutyronitrile (AIBN).
- **Chlorination:** Chlorine gas would be bubbled through the reaction mixture at a controlled rate. The progress of the reaction would be monitored by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture would be cooled to room temperature. Any remaining chlorine and hydrogen chloride gas would be removed by purging with an inert gas, such as nitrogen.
- **Purification:** The crude product would then be purified. Given the likely properties of the product, purification could be achieved through vacuum distillation or column chromatography on silica gel.



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### Proposed Synthetic Workflow

## Analytical Characterization

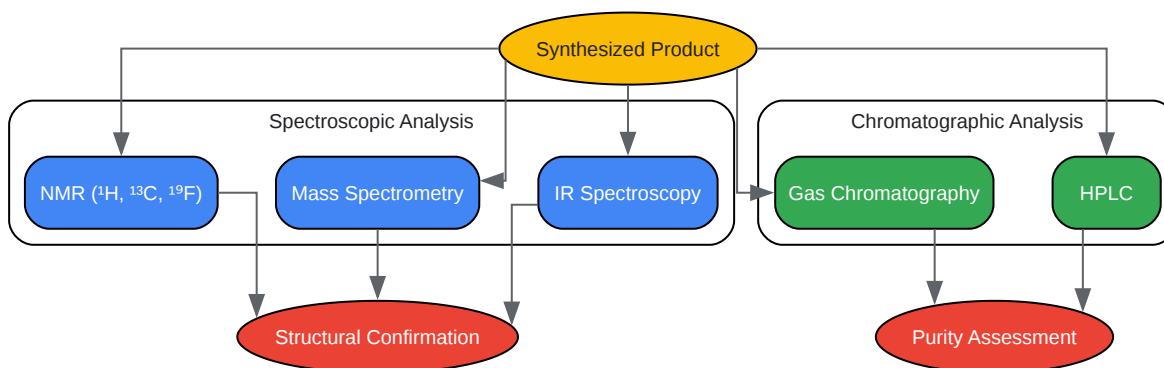
The structural confirmation and purity assessment of **Methyl 4-(chloromethyl)-3,5-difluorobenzoate** would rely on a suite of standard analytical techniques.

## Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Expected to show characteristic peaks for the methyl ester protons, the chloromethyl protons, and the aromatic protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the benzene ring.
  - $^{13}\text{C}$  NMR: Would provide information on the number and types of carbon atoms in the molecule.
  - $^{19}\text{F}$  NMR: Would be crucial for confirming the presence and chemical environment of the two fluorine atoms on the aromatic ring.
- Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) would be a key diagnostic feature.
- Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester, C-Cl vibrations, and C-F vibrations.

## Chromatographic Methods

- Gas Chromatography (GC): Can be used to determine the purity of the compound and to monitor the progress of the synthesis.
- High-Performance Liquid Chromatography (HPLC): Another valuable technique for assessing purity, particularly if the compound is not sufficiently volatile for GC.



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### Analytical Workflow for Characterization

## Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **Methyl 4-(chloromethyl)-3,5-difluorobenzoate** have not been published. However, based on its structure, the following can be inferred:

- **Reactivity:** The chloromethyl group is a reactive site, susceptible to nucleophilic substitution reactions. This makes the compound a useful building block for introducing the 3,5-difluorobenzyl ester moiety into other molecules. The ester group can undergo hydrolysis under acidic or basic conditions.
- **Stability:** The compound should be stored in a cool, dry place away from moisture and strong nucleophiles to prevent degradation. The difluorinated aromatic ring is generally stable.

## Conclusion

**Methyl 4-(chloromethyl)-3,5-difluorobenzoate** is a valuable chemical intermediate with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. While a comprehensive public dataset of its physicochemical properties is currently lacking, this guide provides the foundational knowledge available and outlines logical, scientifically-grounded protocols for its synthesis and analysis. Further

experimental investigation is warranted to fully characterize this compound and unlock its full synthetic potential.

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